Cas no 671-35-2 (5-Fluoro-4-hydroxypyrimidine)

5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring both a hydroxyl group and a fluorine substituent, makes it a versatile intermediate for synthesizing nucleoside analogs and other bioactive compounds. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxyl group provides a reactive site for further functionalization. This compound is particularly valuable in the development of antiviral and anticancer agents due to its ability to mimic natural pyrimidine bases. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard laboratory conditions further supports its use in diverse chemical processes.
5-Fluoro-4-hydroxypyrimidine structure
5-Fluoro-4-hydroxypyrimidine structure
Product Name:5-Fluoro-4-hydroxypyrimidine
CAS No:671-35-2
MF:C4H3FN2O
MW:114.077823877335
MDL:MFCD00223674
CID:39486
PubChem ID:101497
Update Time:2025-06-07

5-Fluoro-4-hydroxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-4-hydroxypyrimidine
    • 5-FLUOR-4-PYRIMIDINOL
    • 5-fluoro-1H-pyrimidin-6-one
    • 5-Fluoro-3H-pyrimidin-4-one
    • 5-Fluoro-4(1H)-pyrimidinone
    • 4-Hydroxy-5-fluorpyrimidine
    • SB67352
    • 5-fluoropyrimidin-4-one
    • MFCD00223674
    • UNII-XB4K113EL0
    • CHEMBL472692
    • Z2235386850
    • AKOS005258699
    • 4-Hydroxy-5-fluorpyrimidin [Czech]
    • AKOS006347204
    • PS-9237
    • 671-35-2
    • EN300-104119
    • Q27293759
    • Fluoxydine
    • A9012
    • SCHEMBL784774
    • 5-Fluor-4-pyrimidinol [Czech]
    • 4-Hydroxy-5-fluorpyrimidin
    • Fluoxidine
    • NSC 529068
    • AC-26647
    • 4-hydroxy-5-Fluoropyrimidine
    • XB4K113EL0
    • 5-fluoropyrimidin-4(3H)-one
    • NSC-529068
    • DTXSID90217403
    • 4(3H)-pyrimidinone, 5-fluoro-
    • BRN 0508210
    • 4(1H)-Pyrimidinone, 5-fluoro-
    • FT-0632775
    • 5-fluoropyrimidin-4-ol
    • J-517534
    • InChI=1/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8
    • NSC529068
    • AMY292
    • SCHEMBL11601291
    • DB-054990
    • STL555184
    • BBL101388
    • MDL: MFCD00223674
    • Inchi: 1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
    • InChI Key: NBAHQCCWEKHGTD-UHFFFAOYSA-N
    • SMILES: FC1=CN=CNC1=O

Computed Properties

  • Exact Mass: 114.02300
  • Monoisotopic Mass: 114.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -0.4
  • Topological Polar Surface Area: 41.5A^2

Experimental Properties

  • Color/Form: White scaly crystals
  • Density: 1.3658 (estimate)
  • Melting Point: 205-210°C
  • Boiling Point: 200.5°C at 760 mmHg
  • Flash Point: 81.6°C
  • Refractive Index: 1.369
  • PSA: 46.01000
  • LogP: 0.32130
  • Solubility: Soluble in water, alkaline solution, acetic acid, hot ethanol, insoluble in ethanol, acetone, chloroform, diethyl ether

5-Fluoro-4-hydroxypyrimidine Security Information

5-Fluoro-4-hydroxypyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Fluoro-4-hydroxypyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:671-35-2)5-Fluoro-4-hydroxypyrimidine
Order Number:A9012
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:08
Price ($):382.0
Email:sales@amadischem.com

5-Fluoro-4-hydroxypyrimidine Related Literature

  • 1. Organic fluorine compounds. Part XXXIX. Reactions of α-fluoro-β-keto-esters
    Ernest D. Bergmann,Israel Shahak,Izchak Gruenwald J. Chem. Soc. C 1967 2206
  • 2. Synthesis of butenolides from α-(phenylthio)-ketones and -esters: crystal structure of an intermediate β-phenylthio-γ-lacton
    Peter Brownbridge,Ernst Egert,Paul G. Hunt,Olga Kennard,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1981 2751

Additional information on 5-Fluoro-4-hydroxypyrimidine

Introduction to 5-Fluoro-4-hydroxypyrimidine (CAS No. 671-35-2)

5-Fluoro-4-hydroxypyrimidine, with the chemical formula C₄H₃FN₂O, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule is characterized by its pyrimidine core, which is a crucial structural motif in many biologically active substances. The presence of both a fluoro group and a hydroxypyrimidine moiety imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.

The compound is identified by its CAS number 671-35-2, which serves as a unique identifier in chemical databases and literature. Its molecular structure consists of a six-membered aromatic ring containing two nitrogen atoms, with a fluorine atom attached to one of the carbon atoms and a hydroxyl group attached to another. This arrangement contributes to its reactivity and potential applications in drug development.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyrimidines in the design of novel pharmaceuticals. The fluoro group, in particular, is known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. These attributes have made fluorinated pyrimidines increasingly popular in the development of antiviral, anticancer, and anti-inflammatory drugs.

One of the most notable applications of 5-Fluoro-4-hydroxypyrimidine is in the synthesis of antiviral agents. The pyrimidine scaffold is a fundamental component of nucleoside analogs, which are widely used to treat viral infections such as HIV and hepatitis B. The introduction of a fluoro group into these molecules can significantly improve their antiviral activity by enhancing their ability to inhibit viral polymerases. For instance, studies have demonstrated that fluorinated pyrimidines can act as competitive inhibitors of viral enzymes, thereby blocking viral replication.

In addition to its antiviral applications, 5-Fluoro-4-hydroxypyrimidine has shown promise in the development of anticancer therapies. Pyrimidine derivatives are known for their ability to interfere with DNA replication and transcription, which are critical processes in cancer cell proliferation. The hydroxypyrimidine moiety in this compound can be further modified to create more complex molecules with enhanced cytotoxicity against cancer cells. Recent research has identified several fluorinated pyrimidines that exhibit potent activity against various types of cancer by inhibiting key enzymes involved in tumor growth and survival.

The synthesis of 5-Fluoro-4-hydroxypyrimidine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyrimidines followed by functional group transformations. The presence of both the fluoro and hydroxypyrimidine groups necessitates precise control over reaction conditions to prevent unwanted side products.

From a computational chemistry perspective, the molecular properties of 5-Fluoro-4-hydroxypyrimidine can be accurately predicted using advanced modeling techniques. Quantum mechanical calculations have been employed to study its electronic structure, reactivity, and interaction with biological targets. These computational studies provide valuable insights into how modifications to the molecule can enhance its therapeutic potential.

The pharmacokinetic behavior of 5-Fluoro-4-hydroxypyrimidine and its derivatives is another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their clinical efficacy and safety profiles. Preclinical studies have shown that fluorinated pyrimidines generally exhibit good oral bioavailability and prolonged half-lives, making them suitable for once-daily dosing regimens.

In conclusion, 5-Fluoro-4-hydroxypyrimidine (CAS No. 671-35-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features enable it to serve as a valuable building block for synthesizing novel therapeutic agents with enhanced biological activity. Ongoing research continues to uncover new applications for this compound, particularly in the treatment of viral infections and cancer. As our understanding of molecular interactions improves, the role of fluorinated pyrimidines like 5-Fluoro-4-hydroxypyrimidine is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:671-35-2)5-Fluoro-4-hydroxypyrimidine
A9012
Purity:99%
Quantity:5g
Price ($):382.0
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